molecular formula C31H57N4O10- B044908 tetra-Boc-spermine-5-carboxylic acid CAS No. 119798-08-2

tetra-Boc-spermine-5-carboxylic acid

Cat. No.: B044908
CAS No.: 119798-08-2
M. Wt: 645.8 g/mol
InChI Key: HSPKBBVFWXCYJN-QFIPXVFZSA-M
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Description

Tetra-Boc-spermine-5-carboxylic acid is a synthetic derivative of spermine, a polyamine found in many organisms. This compound is widely used in biochemistry and molecular biology due to its unique structure and properties. It is primarily utilized in nucleic acid transfer reactions and the synthesis of degradable multivalent cationic lipids with disulfide-bond spacers for gene delivery.

Scientific Research Applications

Tetra-Boc-spermine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Plays a role in nucleic acid transfer reactions and gene delivery systems.

    Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of degradable multivalent cationic lipids for various industrial applications

Mechanism of Action

Target of Action

Tetra-Boc-spermine-5-carboxylic acid is a synthetic derivative of spermine , a polyamine found in many organisms Considering its parent compound, spermine, it is likely to interact with dna, rna, and proteins due to its positively charged cationic nature .

Mode of Action

It is known to be used in nucleic acid transfer reactions . This suggests that it may interact with nucleic acids, possibly facilitating their transport or altering their structure.

Biochemical Pathways

Given its use in nucleic acid transfer reactions , it may play a role in processes involving DNA and RNA, such as transcription and translation.

Pharmacokinetics

Its storage temperature is recommended to be between 2°c - 8°c , suggesting that it may be sensitive to temperature changes which could affect its stability and bioavailability.

Result of Action

It is used in the synthesis of degradable multivalent cationic lipids with disulfide-bond spacers for gene delivery , suggesting it may have applications in gene therapy.

Action Environment

Its storage temperature is recommended to be between 2°c - 8°c , indicating that temperature could be a significant environmental factor affecting its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetra-Boc-spermine-5-carboxylic acid involves multiple steps. The process typically starts with the protection of spermine using tert-butoxycarbonyl (Boc) groups. The reaction conditions often include the use of solvents like dichloromethane and reagents such as di-tert-butyl dicarbonate.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The compound is then purified using techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tetra-Boc-spermine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles like amines or thiols replace the Boc groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines.

Comparison with Similar Compounds

Similar Compounds

    Spermine: A naturally occurring polyamine with similar nucleic acid binding properties.

    Spermidine: Another polyamine with applications in nucleic acid transfer and cellular functions.

    Putrescine: A simpler polyamine with fewer applications in complex biochemical processes

Uniqueness

Tetra-Boc-spermine-5-carboxylic acid stands out due to its multiple Boc protection groups, which enhance its stability and solubility. This makes it particularly useful in synthetic and industrial applications where stability is crucial.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tetra-Boc-spermine-5-carboxylic acid involves the protection of spermine with Boc groups followed by carboxylation of the primary amine groups.", "Starting Materials": ["Spermine", "Di-tert-butyl dicarbonate (Boc2O)", "Triethylamine", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Carbon dioxide (CO2)", "Methanol (MeOH)", "Dichloromethane (DCM)", "N,N-dimethylformamide (DMF)", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)"], "Reaction": ["1. Spermine is dissolved in DMF and triethylamine is added to the solution.", "2. Di-tert-butyl dicarbonate (Boc2O) is added dropwise to the solution while stirring to protect the primary amine groups of spermine.", "3. The reaction mixture is stirred overnight at room temperature.", "4. The solvent is removed under reduced pressure and the residue is dissolved in DCM.", "5. The DCM solution is washed with HCl and NaOH solutions to remove any unreacted Boc2O and triethylamine.", "6. The DCM solution is dried over anhydrous Na2SO4 and the solvent is removed under reduced pressure.", "7. The protected spermine is dissolved in DMF and CO2 is bubbled through the solution to carboxylate the Boc-protected amine groups.", "8. The reaction mixture is stirred overnight at room temperature.", "9. The solvent is removed under reduced pressure and the residue is dissolved in MeOH.", "10. The solution is filtered to remove any insoluble impurities.", "11. N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are added to the solution to activate the carboxylic acid groups.", "12. The reaction mixture is stirred overnight at room temperature.", "13. The solvent is removed under reduced pressure and the residue is dissolved in DCM.", "14. The DCM solution is washed with HCl and NaOH solutions to remove any unreacted DCC and NHS.", "15. The DCM solution is dried over anhydrous Na2SO4 and the solvent is removed under reduced pressure.", "16. The resulting product, tetra-Boc-spermine-5-carboxylic acid, is obtained as a white solid."] }

CAS No.

119798-08-2

Molecular Formula

C31H57N4O10-

Molecular Weight

645.8 g/mol

IUPAC Name

(2S)-2,5-bis[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]pentanoate

InChI

InChI=1S/C31H58N4O10/c1-28(2,3)42-24(38)32-17-14-20-34(26(40)44-30(7,8)9)19-13-16-22(23(36)37)35(27(41)45-31(10,11)12)21-15-18-33-25(39)43-29(4,5)6/h22H,13-21H2,1-12H3,(H,32,38)(H,33,39)(H,36,37)/p-1/t22-/m0/s1

InChI Key

HSPKBBVFWXCYJN-QFIPXVFZSA-M

Isomeric SMILES

CC(C)(C)OC(=O)NCCCN(CCC[C@@H](C(=O)[O-])N(CCCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

SMILES

CC(C)(C)OC(=O)NCCCN(CCCC(C(=O)O)N(CCCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NCCCN(CCCC(C(=O)[O-])N(CCCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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